molecular formula C4H6BN3O2 B151057 2-Aminopyrimidine-5-boronic acid CAS No. 936250-22-5

2-Aminopyrimidine-5-boronic acid

Cat. No. B151057
M. Wt: 138.92 g/mol
InChI Key: CGHYQZASLKERLV-UHFFFAOYSA-N
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Patent
US08895729B2

Procedure details

By the alternative synthetic route in Scheme 8, to a 3-L flask under nitrogen was charged tetrahydrofuran (1055 mL), followed by 5-bromopyrimidine-2-amine 9 (70.0 g, 0.40 mol). The mixture was cooled to a temperature between −60° C. and −70° C. and lithium bis(trimethylsilyl)amide (LiHMDS) (1M in tetrahydrofuran, 483 mL, 0.483 mol) was charged over 30 min while maintaining the temperature between −60° C. and −70° C. The mixture was stirred at −60° C. to −70° C. for 1 h. n-Butyllithium (2.5 M in hexanes, 515 mL, 1.29 mol) was charged over 1 h while maintaining the temperature between −60° C. and −70° C., and the reaction mixture was then aged for 2 h. Additional n-butyllithium (2.5 M in hexanes, 48 mL, 0.12 mol) was charged over 15 min while maintaining the temperature between −60° C. and −70° C., and the reaction mixture was stirred for 1 h. To the mixture was added triisopropyl borate (91.0 g, 0.48 mol) over 1 h while maintaining the temperature between −60° C. and −70° C., and the reaction mixture was stirred for 1 h. The mixture was then allowed to warm to 0-5° C. and water (700 mL) was added over 1 h. After being aged at 0-5° C. for 30 min, the resulting layers were separated. To the aqueous layer was added water (420 mL) over 30 min, followed by addition of tert-butyl methyl ether (822 mL). The mixture was allowed to warm to 20-25° C. and was stirred for 30 min. The layers were separated and the aqueous layer was washed with tert-butyl methyl ether (5×700 mL). The aqueous layer was cooled to 0-5° C., and 35% aqueous hydrochloric acid solution (137 mL) was added over 1 h while maintaining the temperature between 0-5° C. The mixture was stirred at 0-5° C. for 1.5 h, filtered, washed with water (14 mL) and the cake was dried under vacuum at 45-50° C. to afford the crude product (26.7 g). The crude product was charged to a 5-L flask, followed by addition of methanol (908 mL), and the mixture was stirred at room temperature (rt) for 20 min. The mixture was warmed to 65° C. and stirred for 1.5 h. To the mixture was added water (2136 mL) over 2 h and the suspension was stirred for 1.5 h. The mixture was cooled to 20° C. and stirred for 14 h. The solid was collected by filtration and the filter cake was washed with water (13 mL), dried under vacuum at 45-50° C. for 12 h to afford 2-aminopyrimidin-5-ylboronic acid III (23.6 g, 42% yield)
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1055 mL
Type
solvent
Reaction Step Two
Quantity
483 mL
Type
reactant
Reaction Step Three
Quantity
515 mL
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
reactant
Reaction Step Five
Quantity
91 g
Type
reactant
Reaction Step Six
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2136 mL
Type
solvent
Reaction Step Eight
Quantity
908 mL
Type
solvent
Reaction Step Nine
Name
Quantity
700 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C([Li])CCC.[B:24](OC(C)C)([O:29]C(C)C)[O:25]C(C)C>O.CO.O1CCCC1>[NH2:8][C:5]1[N:4]=[CH:3][C:2]([B:24]([OH:29])[OH:25])=[CH:7][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)N
Step Two
Name
Quantity
1055 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
483 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Four
Name
Quantity
515 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
48 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
91 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Seven
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
2136 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
908 mL
Type
solvent
Smiles
CO
Step Ten
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between −60° C. and −70° C
ADDITION
Type
ADDITION
Details
was charged over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between −60° C. and −70° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between −60° C. and −70° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between −60° C. and −70° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
After being aged at 0-5° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the resulting layers were separated
ADDITION
Type
ADDITION
Details
To the aqueous layer was added water (420 mL) over 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
followed by addition of tert-butyl methyl ether (822 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20-25° C.
STIRRING
Type
STIRRING
Details
was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with tert-butyl methyl ether (5×700 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 0-5° C.
ADDITION
Type
ADDITION
Details
35% aqueous hydrochloric acid solution (137 mL) was added over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 0-5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0-5° C. for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (14 mL)
CUSTOM
Type
CUSTOM
Details
the cake was dried under vacuum at 45-50° C.
CUSTOM
Type
CUSTOM
Details
to afford the crude product (26.7 g)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature (rt) for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 65° C.
STIRRING
Type
STIRRING
Details
stirred for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the suspension was stirred for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20° C.
STIRRING
Type
STIRRING
Details
stirred for 14 h
Duration
14 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
the filter cake was washed with water (13 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 45-50° C. for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC=C(C=N1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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